KSP Inhibitory Potency vs. (4-Methyl-4H-1,2,4-triazol-3-yl) Isomer
In a KSP (kinesin spindle protein) ATPase inhibition assay, the N1-methyl-5-yl regioisomer (target compound) exhibited an IC50 of 12 nM, whereas the N4-methyl-3-yl regioisomer showed an IC50 of 230 nM, representing a 19-fold loss in potency simply from relocating the methyl group and switching the attachment point [1].
| Evidence Dimension | KSP ATPase inhibition IC50 |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | (4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol: 230 nM |
| Quantified Difference | 19-fold more potent |
| Conditions | Recombinant human KSP, ATPase activity assay, 1-hour incubation |
Why This Matters
This demonstrates that the N1-methyl-5-yl configuration is critical for maintaining nanomolar KSP inhibition, directly impacting compound selection for antimitotic drug discovery programs.
- [1] Xia, Y. et al., 'Substituted Pyrazole And Triazole Compounds As KSP Inhibitors', US Patent Application 20100034813, Examples 12 and 47, 2010. View Source
